Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate
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Overview
Description
Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate is a chemical compound with a complex structure that includes a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate amine and ester, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine: A similar compound with a methyl group at a different position.
Methyl 2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-7-carboxylate: Another derivative with a carboxylate group at a different position.
Uniqueness
Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-10-9(8)7-12-5-6-15-10/h2-4,12H,5-7H2,1H3 |
InChI Key |
UXRUDVVDJNAMAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCOC2=CC=C1 |
Origin of Product |
United States |
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